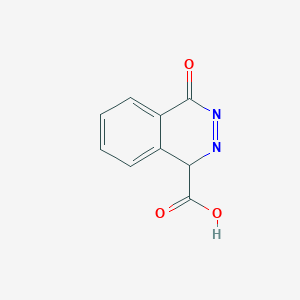
4-oxo-1H-phthalazine-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-oxo-1H-phthalazine-1-carboxylic acid is a heterocyclic compound with a phthalazine core structure It is characterized by the presence of a keto group at the 4-position and a carboxylic acid group at the 1-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-oxo-1H-phthalazine-1-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of phthalic anhydride with hydrazine to form phthalazine, which is then oxidized to introduce the keto group at the 4-position. The carboxylic acid group can be introduced through subsequent carboxylation reactions.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of catalysts and controlled reaction environments to facilitate the desired transformations efficiently.
Análisis De Reacciones Químicas
Types of Reactions
4-oxo-1H-phthalazine-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The keto group can be further oxidized under strong oxidizing conditions.
Reduction: The keto group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.
Substitution: The carboxylic acid group can participate in substitution reactions to form esters, amides, and other derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Alcohols or amines in the presence of dehydrating agents like thionyl chloride or dicyclohexylcarbodiimide.
Major Products Formed
Oxidation: Formation of carboxylic acids or further oxidized derivatives.
Reduction: Formation of 4-hydroxy-1H-phthalazine-1-carboxylic acid.
Substitution: Formation of esters, amides, and other functionalized derivatives.
Aplicaciones Científicas De Investigación
4-oxo-1H-phthalazine-1-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of advanced materials and as a precursor for various chemical processes.
Mecanismo De Acción
The mechanism of action of 4-oxo-1H-phthalazine-1-carboxylic acid in biological systems involves its interaction with specific molecular targets. The keto and carboxylic acid groups play crucial roles in binding to enzymes or receptors, modulating their activity. The compound may interfere with metabolic pathways or signal transduction processes, leading to its observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
4-oxo-3-phenyl-phthalazine-1-carboxylic acid: Similar structure with a phenyl group at the 3-position.
4-oxo-4,5,6,7-tetrahydro-1H-indole-3-carboxylic acid: Contains a tetrahydroindole core instead of a phthalazine core.
4-oxo-4-[(3,3,5-trimethylcyclohexyl)amino]but-2-enoic acid: Features a different core structure and functional groups.
Uniqueness
4-oxo-1H-phthalazine-1-carboxylic acid is unique due to its specific arrangement of functional groups and the phthalazine core. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C9H6N2O3 |
|---|---|
Peso molecular |
190.16 g/mol |
Nombre IUPAC |
4-oxo-1H-phthalazine-1-carboxylic acid |
InChI |
InChI=1S/C9H6N2O3/c12-8-6-4-2-1-3-5(6)7(9(13)14)10-11-8/h1-4,7H,(H,13,14) |
Clave InChI |
PYKQFLWWCVCREI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(N=NC2=O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



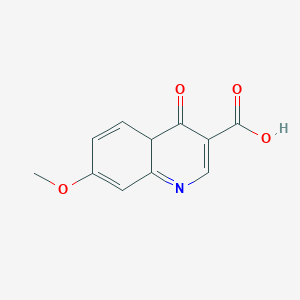
![L-Aspartic acid, N-[(1,1-dimethylethoxy)carbonyl]-, 4-(9H-fluoren-9-ylmethyl) ester](/img/structure/B12360152.png)
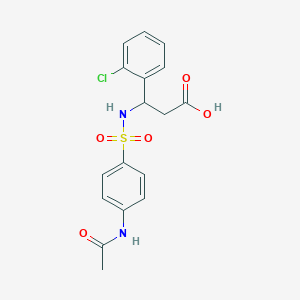
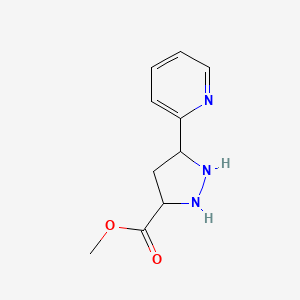
![Pentanedioic acid, 3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-, 1-(1,1-dimethylethyl) ester, (3R)-](/img/structure/B12360169.png)
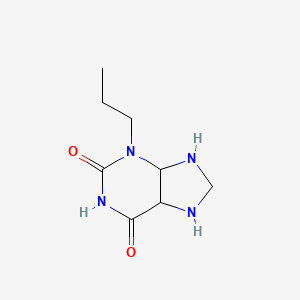
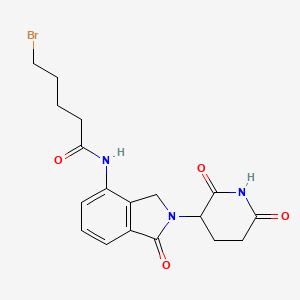


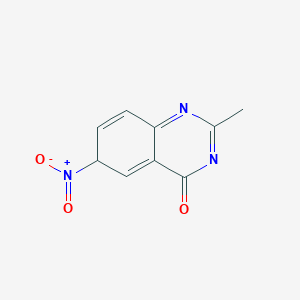
![7-bromo-2,3-dihydro-1H-pyrrolo[2,1-f][1,2,4]triazin-4-one](/img/structure/B12360195.png)

![Bicyclo[3.1.0]hexan-3-amine](/img/structure/B12360212.png)
